4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, often involves cyclization reactions from precursor compounds such as 2,6-dichloro-4-methylnicotinonitrile. These derivatives are synthesized through a series of steps involving selective N-alkylation and reaction with primary aliphatic amines, cyclic secondary amines, or l-amino acids under various conditions (Wu et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of these compounds often involves X-ray diffraction techniques to study the conformation and crystalline structure. The structure of one such compound, a derivative of 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, was detailed by X-ray diffraction, confirming the presence of the 3-hydroxy tautomer in its structure (Wu et al., 2012).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives, including 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, exhibit various chemical reactions due to their functional groups. These compounds are used in the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, showing potential anticancer activity (Chavva et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, are crucial for understanding the behavior of these compounds in various solvents and conditions. While specific physical property analyses of 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol were not found, general trends in the pyrazolo[3,4-b]pyridine class suggest a significant influence of substituents on these properties.
Chemical Properties Analysis
The chemical properties of 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives, such as reactivity, stability, and electrochemical behavior, are influenced by the trifluoromethyl groups and the pyrazolo[3,4-b]pyridin core. Studies on related compounds show that trifluoromethyl substitution can enhance the electron-withdrawing capacity and impact the compound's reactivity and potential applications (Tan et al., 2007).
Scientific Research Applications
Chemosensors for Metal Detection : García, Romero, and Portilla (2019) reported the synthesis of tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines, which serve as fluorescent probes for cation detection. These compounds exhibit a large Stokes shift and strong blue light emission, making them effective in detecting metals like Cu2+, Co2+, Ni2+, and Hg2+ through fluorescence quenching phenomena (García, Romero, & Portilla, 2019).
Antimicrobial and Anti-biofilm Activities : Nagender et al. (2014) synthesized novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, which were screened for antimicrobial, anti-biofilm, and minimum bactericidal concentration (MBC) activities. Some compounds showed promising results in these areas, indicating potential applications in combating microbial infections (Nagender et al., 2014).
Cytotoxic Activity Against Cancer Cells : Kurumurthy et al. (2014) prepared 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and screened them for cytotoxic activity against various human cancer cell lines. Some of these compounds showed promising activity, suggesting potential applications in cancer therapy (Kurumurthy et al., 2014).
Synthesis of Heterocyclic Compounds : Schirok et al. (2015) described a one-pot synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlighting its utility as a versatile building block for the microwave-assisted synthesis of various substituted pyrazolo[3,4-b]pyridines (Schirok et al., 2015).
Safety And Hazards
Future Directions
Trifluoromethylpyridine and its intermediates, including “4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for such compounds is expected to increase in the future .
properties
IUPAC Name |
4,6-bis(trifluoromethyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6N3O/c9-7(10,11)2-1-3(8(12,13)14)15-5-4(2)6(18)17-16-5/h1H,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBHNLKZFXNZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NNC2=O)N=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361412 | |
Record name | 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol | |
CAS RN |
89990-37-4 | |
Record name | 4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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